4-Methoxybenzaldehyde

Flavor chemistry Food additive regulation GRAS determination

4-Methoxybenzaldehyde (CAS 123-11-5), also known as p-anisaldehyde or anisic aldehyde, is a para-substituted aromatic aldehyde with molecular formula C₈H₈O₂ and molecular weight 136.15 g/mol. It is a colorless to pale yellow liquid at room temperature with a boiling point of 248–249 °C, density of 1.121 g/mL at 25 °C, and refractive index of approximately 1.573.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 123-11-5
Cat. No. B044291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzaldehyde
CAS123-11-5
Synonyms4-anisaldehyde
4-anisaldehyde, 1,2,3,4,5,6-(14)C6-labeled
4-anisaldehyde, 18O-labeled
4-anisaldehyde, formyl-(14)C-labeled
4-methoxybenzaldehyde
anisaldehyde
p-anisaldehyde
p-methoxybenzaldehyde
para-anisaldehyde
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=O
InChIInChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3
InChIKeyZRSNZINYAWTAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 4.29X10+3 mg/L at 25 °C
Insoluble in water
Miscible with ethanol, diethyl ether;  very soluble in acetone, chloroform;  soluble in benzene.
Soluble in 5 volumes of 5% alcohol
4.29 mg/mL at 25 °C
poorly soluble in water, glycols, glycerol;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzaldehyde (CAS 123-11-5) Technical Baseline for Procurement Decisions


4-Methoxybenzaldehyde (CAS 123-11-5), also known as p-anisaldehyde or anisic aldehyde, is a para-substituted aromatic aldehyde with molecular formula C₈H₈O₂ and molecular weight 136.15 g/mol. It is a colorless to pale yellow liquid at room temperature with a boiling point of 248–249 °C, density of 1.121 g/mL at 25 °C, and refractive index of approximately 1.573 . The compound is commercially available in purity grades ranging from 95% to 99+% (GC) [1]. As a member of the methoxybenzaldehyde class, its para-substitution pattern confers distinct physicochemical and functional properties compared to ortho- and meta-isomers as well as other substituted benzaldehydes, with significant implications for flavor profile, synthetic reactivity, and material performance.

4-Methoxybenzaldehyde (CAS 123-11-5): Why Generic Substitution Fails for Specialized Applications


Generic substitution of 4-methoxybenzaldehyde with other methoxybenzaldehyde isomers or substituted benzaldehydes is not scientifically defensible across multiple application domains. The para-substitution pattern of the methoxy group relative to the aldehyde moiety fundamentally alters the compound's electronic properties, steric profile, and intermolecular interactions compared to ortho- or meta-isomers such as 2-methoxybenzaldehyde (o-anisaldehyde) or 3-methoxybenzaldehyde (m-anisaldehyde). These differences manifest in quantifiable performance variations across flavor threshold perception, synthetic reactivity in pharmaceutical intermediate preparation, and phase behavior in liquid crystal applications. For flavor and fragrance applications, substitution with other aromatic aldehydes would require complete reformulation due to distinct odor character and regulatory status [1]. In pharmaceutical synthesis, the reaction conversion efficiency of 4-methoxybenzaldehyde differs substantially from 4-nitrobenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde under identical conditions, with TZD conversion varying from 62% to 100% depending on the aldehyde substrate [2]. The following quantitative evidence establishes precisely where substitution is not viable and why procurement specifications must be compound-specific.

4-Methoxybenzaldehyde (CAS 123-11-5): Quantitative Differentiation Evidence for Scientific Procurement


Flavor Regulatory Status: FEMA GRAS and JECFA Authorization for Food Applications

4-Methoxybenzaldehyde (p-anisaldehyde) holds FEMA GRAS status (FEMA No. 2670) and JECFA specification (JECFA No. 878), permitting its use as a flavoring agent in food products in the United States and internationally [1]. In contrast, the ortho-isomer 2-methoxybenzaldehyde (o-anisaldehyde, CAS 135-02-4) and meta-isomer 3-methoxybenzaldehyde (m-anisaldehyde, CAS 591-31-1) lack comparable regulatory authorization for food flavoring applications [2]. This regulatory differentiation is absolute for procurement decisions in the food and beverage industry: 4-methoxybenzaldehyde is the only methoxybenzaldehyde isomer with established FEMA GRAS status and JECFA specification, enabling its use in commercial food flavoring formulations at specified maximum use levels without additional regulatory burden.

Flavor chemistry Food additive regulation GRAS determination

Pharmaceutical Intermediate Reactivity: TZD Conversion Efficiency Comparison

In the synthesis of (Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione, a key intermediate for glitazone-class antidiabetic drugs, 4-methoxybenzaldehyde achieved 100% conversion of thiazolidine-2,4-dione (TZD) under optimized conditions using pyrrolidine as catalyst [1]. Under identical reaction conditions, 4-nitrobenzaldehyde yielded only 72% TZD conversion, while 4-hydroxy-3-methoxybenzaldehyde (a structural analog with additional hydroxyl substitution) produced the lowest conversion at 62%, attributed to steric hindrance [1]. Further optimization demonstrated that 4-methoxybenzaldehyde consistently showed the highest TZD conversion among all tested aryl aldehydes [2]. This quantitative reactivity difference translates directly to synthetic efficiency and product yield in pharmaceutical intermediate production.

Pharmaceutical synthesis Knoevenagel condensation Thiazolidinedione derivatives

Photocatalytic Synthesis Yield: Thermal Post-Treatment Optimization Comparison

In photocatalytic synthesis of 4-methoxybenzaldehyde from 4-methoxybenzyl alcohol using graphite-like carbon nitride (GCN) photocatalysts, materials prepared with barbituric acid as copolymerization agent followed by thermal post-treatment at 500 °C achieved 98% conversion and 96% yield toward 4-methoxybenzaldehyde within 30 minutes under UV-LED irradiation [1]. In contrast, urchin-like GCN (GCN-UL) without thermal post-treatment produced only 60% yield at 64% conversion after 240 minutes under deoxygenated conditions, and 79% yield at 92% conversion after 90 minutes under oxygenated conditions [2]. The thermal post-treatment methodology demonstrates a 17 absolute percentage point yield improvement and a 3× faster reaction time compared to the best-performing non-post-treated catalyst, providing a clear process optimization benchmark for industrial production planning.

Green chemistry Photocatalysis Carbon nitride catalysts

Solventless Oxidation Yield: Comparative Aldehyde Production from Olefin Precursors

In a solventless microwave-assisted oxidation using NaY-supported iodobenzene diacetate, 4-methoxybenzaldehyde production from anethole achieved 62% yield, compared to 91% yield for piperonal from isosafrol and 43% yield for vanillin from isoeugenol under identical reaction conditions [1]. With Al₂O₃-supported iodobenzene diacetate, yields were 59% for 4-methoxybenzaldehyde, 61% for piperonal, and 35% for vanillin [1]. Notably, 4-methoxybenzaldehyde showed consistent intermediate yield (59–62%) across both support systems, while vanillin yields varied substantially (35–43%) depending on the support. This consistency in yield across different solid supports makes 4-methoxybenzaldehyde production more predictable and robust compared to vanillin synthesis, an important consideration for process scale-up and technology transfer.

Green synthesis Microwave-assisted synthesis Supported reagents

Enzymatic Reduction Specificity: Substrate Recognition in Aryl Aldehyde Dehydrogenases

Enzymatic studies reveal that 4-methoxybenzaldehyde serves as a substrate for aryl-aldehyde dehydrogenase (EC 1.2.1.29) and aromatic dehydrogenase, undergoing NADH-dependent reduction to 4-methoxybenzyl alcohol [1]. The BRENDA enzyme database documents this specific substrate recognition, confirming that the para-methoxy substitution pattern is recognized by these enzymes. In comparative biosynthetic pathway studies, both 4-hydroxybenzaldehyde and 4-methoxybenzaldehyde were identified as likely C₇-unit precursors in carboligation reactions leading to 1-arylpropane-1,2-diol biosynthesis [2]. However, the methoxy substitution in 4-methoxybenzaldehyde confers distinct reactivity compared to the hydroxy analog in these enzymatic transformations due to differences in hydrogen-bonding capacity and electronic effects on the aromatic ring, providing biocatalytic pathway selectivity not achievable with 4-hydroxybenzaldehyde.

Biocatalysis Enzyme specificity Aldehyde dehydrogenase

4-Methoxybenzaldehyde (CAS 123-11-5): Validated Research and Industrial Application Scenarios


Pharmaceutical Intermediate Manufacturing: Glitazone-Class Antidiabetic Drug Synthesis

4-Methoxybenzaldehyde is the preferred aryl aldehyde substrate for synthesizing (Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione, a key intermediate in glitazone-class antidiabetic drug production. Under optimized Knoevenagel condensation conditions using pyrrolidine as catalyst, 4-methoxybenzaldehyde achieves 100% TZD conversion, compared to only 72% for 4-nitrobenzaldehyde and 62% for 4-hydroxy-3-methoxybenzaldehyde [1]. This quantitative reactivity advantage translates to higher process yield and reduced waste in pharmaceutical manufacturing. Procurement specifications should require purity ≥98% (GC) and verify absence of nitro- or hydroxy-substituted benzaldehyde impurities that could form competing condensation products.

Food and Beverage Flavoring Formulations: GRAS-Compliant Hawthorn and Anise Notes

4-Methoxybenzaldehyde is uniquely positioned among methoxybenzaldehyde isomers for food flavoring applications due to its FEMA GRAS status (FEMA No. 2670) and JECFA specification (JECFA No. 878), with regulatory listing under 21 CFR 172.515 [1]. The compound provides characteristic hawthorn and anise-like flavor notes with a detection threshold of approximately 0.2 ppm in sugar water and olfactory panel detection at 5–10 ppb . Unlike its ortho- and meta-isomers, which lack GRAS authorization for food use, 4-methoxybenzaldehyde can be directly incorporated into commercial food and beverage formulations without additional regulatory approval. The compound exhibits bitter flavor characteristics above 30–40 ppm, providing a self-limiting sensory profile that enhances formulation safety margins .

Green Chemistry Process Development: Photocatalytic Synthesis Routes

For industrial chemists developing sustainable synthetic routes to 4-methoxybenzaldehyde, photocatalysis using graphite-like carbon nitride (GCN) materials offers a viable green chemistry alternative to traditional oxidation methods. Thermal post-treatment of GCN catalysts at 500 °C increases specific surface area through exfoliation and enhances nitrogen vacancy availability, achieving 98% conversion and 96% yield within 30 minutes under UV-LED irradiation—representing a 17% yield improvement over non-post-treated catalysts [1]. The catalyst demonstrates operational stability over three consecutive runs without significant activity loss [1]. Under oxygenated (air) conditions using GCN-UL catalyst, 79% yield at 92% conversion is achievable after 90 minutes, with maintained performance under visible-LED radiation .

Liquid Crystal Material Research: Purity Assessment via Phase Transition Analysis

In liquid crystal material research and quality control, 4-methoxybenzaldehyde serves as a dopant for nematic liquid crystal phase transition measurements. The nematic-isotropic transition temperatures of MBBA (N-(4-methoxybenzylidene)-4-n-butylaniline) mixtures containing 0–6 mol% 4-methoxybenzaldehyde have been characterized by calorimetric methods, with straight-line relationships established for both upper (T₁) and lower (Tₙ) limiting transition temperatures as a function of dopant concentration [1]. This linear concentration-dependent phase behavior enables precise purity control and dopant level calibration in liquid crystal formulations, an application that is specific to 4-methoxybenzaldehyde due to its compatible molecular geometry and polarizability characteristics with MBBA and related Schiff-base liquid crystals [1].

Technical Documentation Hub

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